Phenyl isoxazol-4-ylcarbamate
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Overview
Description
Phenyl isoxazol-4-ylcarbamate is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of phenyl isoxazol-4-ylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyl isoxazol-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Phenyl isoxazol-4-ylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl isoxazol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Phenyl isoxazol-4-ylcarbamate can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A compound that acts on the GABA receptor and has a similar heterocyclic structure.
Ibotenic Acid: A neurotoxin with an isoxazole ring, used in neurological research.
Uniqueness: this compound is unique due to its specific combination of the isoxazole ring and carbamate group, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Phenyl isoxazol-4-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on various research findings.
Chemical Structure and Synthesis
This compound is characterized by an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The compound features a phenyl group attached at the 3-position and a carbamate functional group at the 4-position of the isoxazole. The general formula for this compound can be represented as C10H10N2O2.
Synthesis Methods:
The synthesis of this compound typically involves several steps, including:
- Formation of the isoxazole ring.
- Introduction of the phenyl group.
- Attachment of the carbamate moiety.
These methods allow for efficient production and potential modification to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an anticancer agent . Its mechanism of action primarily involves inhibition of specific enzymes related to tumor growth and progression.
Antitumor Activity
This compound has been evaluated for its antitumor properties through various studies:
- Enzyme Inhibition : It has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in lipid signaling pathways relevant to cancer biology. By modulating these pathways, this compound may influence tumor growth dynamics .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HepG2 and MDA-MB-231. For instance, one study reported IC50 values for specific derivatives ranging from 0.21 µM to 0.26 µM, indicating strong antiproliferative activity .
- Mechanistic Insights : Preliminary mechanistic studies suggest that these compounds induce apoptosis in cancer cells by activating caspases and cleaving PARP (Poly (ADP-ribose) polymerase), which are hallmark indicators of programmed cell death .
Structure-Activity Relationships (SAR)
The SAR analysis of this compound derivatives has revealed critical insights into how structural modifications can enhance biological activity:
Compound Name | Structure Features | Unique Characteristics | IC50 Values |
---|---|---|---|
6g | Propoxy-substituted | Most potent ACC inhibitor | 99.8 nM |
6l | Bulky phenylacetamide | Strongest cytotoxicity | 0.22 µM (A549) |
6a | Moderate ACC activity | High lipophilicity | Significant antiproliferative activity |
These findings illustrate how variations in substituents can significantly impact both enzyme inhibition and cytotoxicity against cancer cells .
Case Studies
- Study on Colorectal Cancer : A study involving human colorectal DLD-1 cells demonstrated that a derivative of this compound achieved a 63% tumor growth inhibition in xenograft models at a dosage of 50 mg/kg, highlighting its potential for therapeutic applications .
- Comparative Analysis with Other Compounds : When compared to standard chemotherapeutics like doxorubicin, certain derivatives of this compound exhibited enhanced safety profiles while maintaining efficacy against cancer cell lines .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
phenyl N-(1,2-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C10H8N2O3/c13-10(12-8-6-11-14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,12,13) |
InChI Key |
XANDUNIOCNXQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CON=C2 |
Origin of Product |
United States |
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